![molecular formula C16H13NO4S B14507138 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63735-41-1](/img/structure/B14507138.png)
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes an isoindole core and a phenylmethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylmethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfoxide or sulfide.
Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides .
Wissenschaftliche Forschungsanwendungen
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of serine proteases. The phenylmethanesulfonyl group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism is similar to that of other protease inhibitors, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride: A well-known protease inhibitor with a similar mechanism of action.
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives: These compounds have similar structural features and are also studied for their biological activities.
Uniqueness
2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of an isoindole core and a phenylmethanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63735-41-1 |
|---|---|
Molekularformel |
C16H13NO4S |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-(benzylsulfonylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4S/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-22(20,21)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
KJTCRDMZLBUUAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
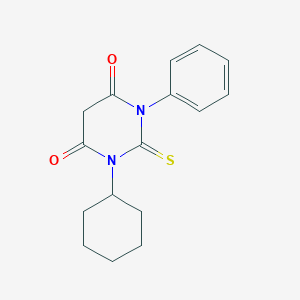
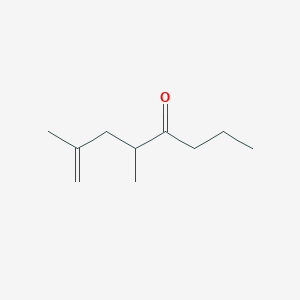

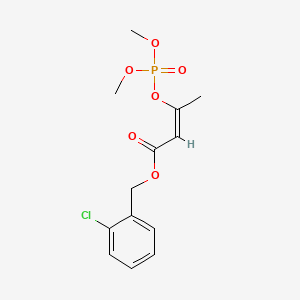
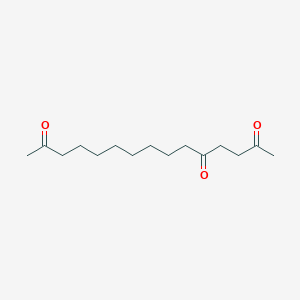
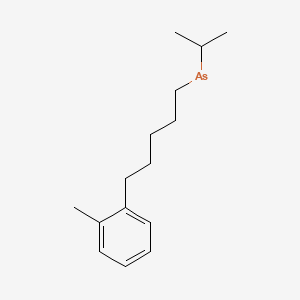


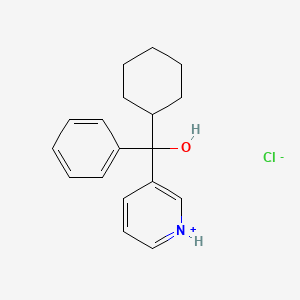
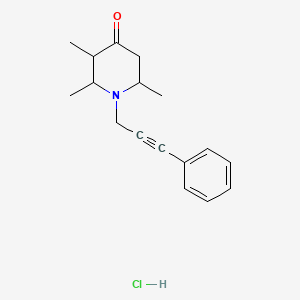
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
